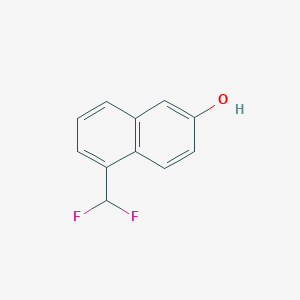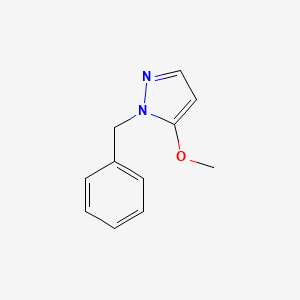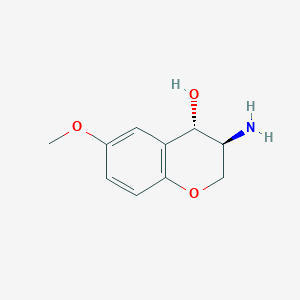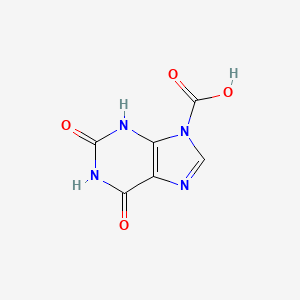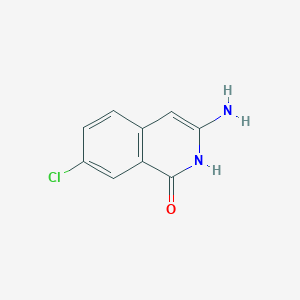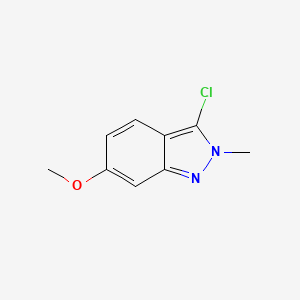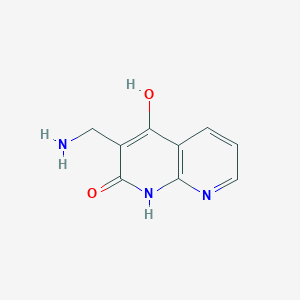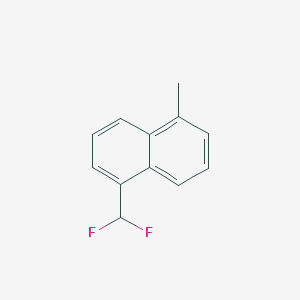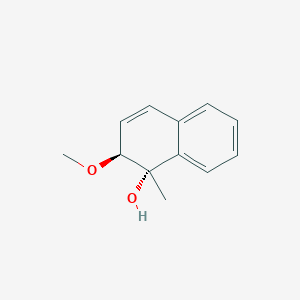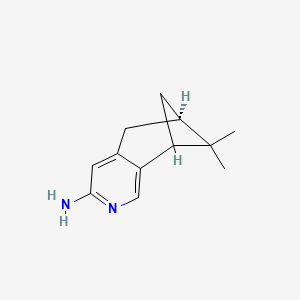
(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (7-oxo-7,8-dihidro-1,8-naftiridin-3-il)borónico es un derivado de ácido borónico de la familia de la 1,8-naftiridina. Este compuesto es de gran interés debido a sus posibles aplicaciones en diversos campos, como la química medicinal y la ciencia de los materiales. La presencia tanto del ácido borónico como de las unidades de naftiridina en su estructura permite una reactividad y funcionalidad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común incluye la reacción multicomponente de aldehídos aromáticos sustituidos, 2-aminopiridina y malononitrilo o cianoacetato en presencia de un catalizador como la N,N,N',N'-tetrabromobenceno-1,3-disulfonamida .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría ampliar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final a través de técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (7-oxo-7,8-dihidro-1,8-naftiridin-3-il)borónico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo ácido borónico puede oxidarse para formar ésteres borónicos o boratos.
Reducción: El núcleo de naftiridina puede reducirse en condiciones específicas para formar derivados dihidro.
Sustitución: El grupo ácido borónico puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura para formar enlaces carbono-carbono.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Catalizadores de paladio y bases como el carbonato de potasio en un disolvente orgánico como el tetrahidrofurano.
Principales productos formados
Oxidación: Ésteres borónicos o boratos.
Reducción: Derivados dihidro del núcleo de naftiridina.
Sustitución: Diversos derivados de naftiridina sustituidos.
Aplicaciones Científicas De Investigación
El ácido (7-oxo-7,8-dihidro-1,8-naftiridin-3-il)borónico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Posible uso en el desarrollo de inhibidores enzimáticos debido a la capacidad del grupo ácido borónico para formar enlaces covalentes reversibles con residuos de serina en el sitio activo.
Mecanismo De Acción
El mecanismo de acción del ácido (7-oxo-7,8-dihidro-1,8-naftiridin-3-il)borónico implica su interacción con dianas moleculares a través del grupo ácido borónico. Este grupo puede formar enlaces covalentes reversibles con sitios nucleofílicos en proteínas, como los residuos de serina en el sitio activo de las enzimas. Esta interacción puede inhibir la actividad enzimática, lo que lo convierte en un posible candidato para el desarrollo de fármacos.
Comparación Con Compuestos Similares
Compuestos similares
1,8-Naftiridina: El compuesto principal, que carece del grupo ácido borónico.
Gemifloxacina: Un antibiótico fluoroquinolónico que contiene un núcleo de 1,8-naftiridina.
Ácidos borónicos: Compuestos que contienen el grupo ácido borónico pero carecen del núcleo de naftiridina.
Singularidad
El ácido (7-oxo-7,8-dihidro-1,8-naftiridin-3-il)borónico es único debido a la combinación de las unidades de ácido borónico y naftiridina
Propiedades
Fórmula molecular |
C8H7BN2O3 |
|---|---|
Peso molecular |
189.97 g/mol |
Nombre IUPAC |
(7-oxo-8H-1,8-naphthyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h1-4,13-14H,(H,10,11,12) |
Clave InChI |
UONUPAGJHBYFSV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(NC(=O)C=C2)N=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11904257.png)
